![molecular formula C22H19Cl2F3N6O3 B609889 Pecavaptan CAS No. 1914998-56-3](/img/structure/B609889.png)
Pecavaptan
描述
佩卡瓦坦是一种新型双重作用的血管加压素 V1a/V2 受体拮抗剂。它已被研究用于治疗心力衰竭等疾病。 佩卡瓦坦对人 V1a 和 V2 受体具有几乎相同的亲和力,使其成为一种平衡的拮抗剂 .
准备方法
佩卡瓦坦的合成涉及多个步骤,包括中间体的制备及其后续反应。一种方法涉及使用三唑衍生物和氯苯基化合物。 反应条件通常包括使用二甲基亚砜等溶剂和催化剂来促进最终产物的形成 . 工业生产方法仍在开发中,该化合物主要用于研究目的 .
化学反应分析
佩卡瓦坦会发生多种化学反应,包括:
氧化: 这种反应可以通过过氧化氢或高锰酸钾等氧化剂来促进。
还原: 硼氢化钠等还原剂可用于还原佩卡瓦坦。
取代: 卤化和其他取代反应可以在特定条件下发生,使用卤素或烷基化剂等试剂。
这些反应中常用的试剂和条件包括二甲基亚砜等溶剂、催化剂以及特定的温度和压力条件。 这些反应形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
作用机制
佩卡瓦坦通过拮抗血管加压素 V1a 和 V2 受体发挥作用。血管加压素是一种调节多种生理过程的激素,包括水潴留和血管张力。通过阻断这些受体,佩卡瓦坦减少了血管加压素的有害影响,例如后负荷增加和心输出量减少。 这种双重拮抗作用通过促进利尿作用和抵消血管加压素介导的血流动力学加重,从而在心力衰竭模型中改善预后 .
相似化合物的比较
佩卡瓦坦与其他血管加压素受体拮抗剂(如托伐普坦)进行比较。虽然这两种化合物都表现出类似的 V2 介导的作用,但佩卡瓦坦还具有拮抗 V1a 受体的额外优势。 这种双重作用使佩卡瓦坦在改善心输出量和降低总外周阻力方面比托伐普坦更有效 .
类似化合物
- 托伐普坦
- 康尼瓦坦
- 利西瓦普坦
生物活性
Pecavaptan (BAY 1753011) is a novel dual-acting antagonist of vasopressin receptors V1a and V2, primarily developed for the treatment of heart failure (HF). This compound has garnered attention due to its potential to mitigate the adverse effects associated with arginine vasopressin (AVP) in HF patients. This article explores the biological activity of this compound, including its receptor selectivity, in vitro and in vivo studies, and implications for clinical practice.
This compound functions by blocking both V1a and V2 vasopressin receptors, which are implicated in various cardiovascular and renal functions. The V1a receptor is primarily involved in vasoconstriction and increasing blood pressure, while the V2 receptor is associated with water reabsorption in the kidneys. By antagonizing these receptors, this compound aims to achieve aquaretic effects (increased urine output) without the adverse hemodynamic consequences linked to unopposed V1a receptor activation.
Receptor Affinity and Selectivity
The affinity of this compound for human vasopressin receptors has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values indicate high potency:
Receptor Type | IC50 (nM) | Species |
---|---|---|
V1a | 0.5 | Human |
V2 | 0.6 | Human |
V1a | 4.4 | Dog |
V2 | 1.3 | Dog |
These results demonstrate that this compound exhibits a balanced receptor profile, with a slight preference for the V2 receptor over the V1a receptor in both humans and dogs .
In Vitro Studies
In vitro assessments have confirmed that this compound possesses similar receptor selectivity profiles compared to tolvaptan, a selective V2 antagonist. Both compounds were evaluated using recombinant cell lines expressing human and canine AVP receptors. Notably, this compound demonstrated a more favorable selectivity profile than tolvaptan, particularly at the human level .
Canine Models of Heart Failure
This compound's efficacy was further investigated in two preclinical canine models of heart failure:
- Anaesthetized Dogs with Tachypacing-Induced HF : In this model, this compound significantly counteracted AVP-induced increases in afterload and improved cardiac output (CO). The CO measured was 1.83 ± 0.31 L/min for this compound compared to 1.46 ± 0.07 L/min for tolvaptan (P < 0.05) .
- Conscious Telemetric Dogs : In conscious dogs monitored with non-invasive devices, this compound led to substantial improvements in CO (+0.26 ± 0.17 L/min, P = 0.0086 vs. placebo) and cardiac index (+0.58 ± 0.39 L/min/m², P = 0.009 vs. placebo). Additionally, it significantly reduced total peripheral resistance (-5348.6 ± 3601.3 dyn × s/cm⁵, P < 0.0001 vs. placebo) .
These studies suggest that dual antagonism may provide significant hemodynamic benefits over selective V2 antagonism alone.
Clinical Implications
This compound is currently being evaluated in clinical trials as an adjunctive therapy for heart failure management. The ongoing AVANTI study aims to assess its efficacy and safety compared to existing treatments . Given its mechanism of action and preliminary findings from animal studies, this compound holds promise for improving outcomes in heart failure patients by addressing both volume overload and vascular resistance.
属性
CAS 编号 |
1914998-56-3 |
---|---|
分子式 |
C22H19Cl2F3N6O3 |
分子量 |
543.3 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-2-[[1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]methyl]-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1 |
InChI 键 |
AZXOTZCWQDJCLY-SJCJKPOMSA-N |
SMILES |
O=C1N(CC2=NN(C3=CC=CC(Cl)=C3)C([C@@H](O)C)=N2)N=C(C4=CC=C(Cl)C=C4)N1C[C@H](O)C(F)(F)F |
手性 SMILES |
C[C@@H](C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C[C@@H](C(F)(F)F)O)O |
规范 SMILES |
CC(C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Pecavaptan |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。